molecular formula C18H25BrN2O3 B248104 Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Cat. No. B248104
M. Wt: 397.3 g/mol
InChI Key: KXZCIELTFRMJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, also known as EBP, is a novel compound that has been synthesized and studied for its potential use in scientific research. EBP has been found to have unique biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism and immune function. By inhibiting DPP-IV, Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been found to have potential therapeutic effects in the treatment of diabetes and inflammatory diseases.
Biochemical and Physiological Effects:
Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been found to have unique biochemical and physiological effects, including the inhibition of DPP-IV and the modulation of glucose metabolism and immune function. Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for various research applications.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate in lab experiments is its unique mechanism of action, which could lead to the development of new drugs for various diseases. However, one limitation of using Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate, including the development of new drugs for neurological disorders and cancer, the study of its effects on glucose metabolism and immune function, and the investigation of its potential toxicity and safety. Further research is needed to fully understand the potential applications and limitations of Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate in scientific research.

Synthesis Methods

The synthesis of Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate involves several steps, starting with the reaction between piperidine-4-carboxylic acid and ethyl acetoacetate to form ethyl 4-piperidone-4-carboxylate. This intermediate is then reacted with 4-bromo-3-methylaniline to form ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been studied for its potential use in various scientific research applications. One such application is in the field of neuroscience, where Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has been found to have a unique mechanism of action that could be useful in the development of new drugs for neurological disorders. Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate has also been studied for its potential use in cancer research, where it has been found to inhibit the growth of cancer cells.

properties

Product Name

Ethyl 1-{3-[(4-bromo-3-methylphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate

Molecular Formula

C18H25BrN2O3

Molecular Weight

397.3 g/mol

IUPAC Name

ethyl 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H25BrN2O3/c1-3-24-18(23)14-6-9-21(10-7-14)11-8-17(22)20-15-4-5-16(19)13(2)12-15/h4-5,12,14H,3,6-11H2,1-2H3,(H,20,22)

InChI Key

KXZCIELTFRMJDA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.